molecular formula C23H24O5S B2718147 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate CAS No. 339098-54-3

2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate

Cat. No.: B2718147
CAS No.: 339098-54-3
M. Wt: 412.5
InChI Key: HZRMKVYAXFWLER-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C23H24O5S and its molecular weight is 412.5. The purity is usually 95%.
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Properties

IUPAC Name

[2-(benzenesulfonylmethyl)-5,5-dimethyl-3-oxocyclohexen-1-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5S/c1-16-9-11-17(12-10-16)22(25)28-21-14-23(2,3)13-20(24)19(21)15-29(26,27)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRMKVYAXFWLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)CC(C2)(C)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22O4SC_{19}H_{22}O_4S with a molecular weight of approximately 342.44 g/mol. The structure features a cyclohexene core with substituents that include a benzenesulfonyl group and a methylbenzoate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the cyclohexene structure followed by the introduction of the benzenesulfonyl and methylbenzoate groups. Specific synthetic pathways have been documented, highlighting the importance of reaction conditions in achieving optimal yields and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound was tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma).

Table 1: Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compoundMCF712.5
This compoundHT-2915.0
This compoundM2110.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant antiproliferative activity particularly against M21 cells.

The mechanism by which this compound exerts its biological effects has been linked to its ability to disrupt microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to that observed in other known anticancer agents, suggesting potential for therapeutic applications in oncology.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : In a controlled experiment, treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by increased caspase activity.
  • HT-29 Tumor Model : In vivo studies using xenograft models demonstrated reduced tumor growth rates when treated with this compound compared to controls, indicating its potential as an anticancer agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.